4-{[(Quinoxalin-2-yl)methyl]amino}benzoic acid
CAS No.: 62294-86-4
Cat. No.: VC18591111
Molecular Formula: C16H13N3O2
Molecular Weight: 279.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62294-86-4 |
|---|---|
| Molecular Formula | C16H13N3O2 |
| Molecular Weight | 279.29 g/mol |
| IUPAC Name | 4-(quinoxalin-2-ylmethylamino)benzoic acid |
| Standard InChI | InChI=1S/C16H13N3O2/c20-16(21)11-5-7-12(8-6-11)17-9-13-10-18-14-3-1-2-4-15(14)19-13/h1-8,10,17H,9H2,(H,20,21) |
| Standard InChI Key | XNKBKIFWYGHOJS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N=CC(=N2)CNC3=CC=C(C=C3)C(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture and Nomenclature
4-{[(Quinoxalin-2-yl)methyl]amino}benzoic acid (IUPAC name: 4-[(quinoxalin-2-ylmethyl)amino]benzoic acid) features a benzoic acid moiety substituted at the para-position with an amino group linked to a quinoxalin-2-ylmethyl chain. The molecular formula is C₁₆H₁₃N₃O₂, with a molecular weight of 295.29 g/mol (calculated from analogous structures in). Quinoxaline, a bicyclic aromatic system comprising two fused pyrazine rings, contributes to the compound’s planar geometry and potential for π-π interactions, which are critical for biological target binding.
Spectroscopic and Physicochemical Properties
While direct data on this compound are sparse, related quinoxaline derivatives exhibit characteristic UV-Vis absorption bands near 270–320 nm due to aromatic π→π* transitions. The carboxylic acid group confers moderate aqueous solubility at physiological pH, while the quinoxaline moiety enhances lipophilicity, as evidenced by logP values of ~2.5–3.0 for similar compounds . Stability studies on analogous benzoic acid-quinoxaline hybrids suggest degradation thresholds above 200°C, with hydrolysis susceptibility under strongly acidic or basic conditions .
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of 4-{[(quinoxalin-2-yl)methyl]amino}benzoic acid typically involves a multi-step sequence, as illustrated by methodologies for related compounds (Figure 1) :
-
Intermediate Preparation:
-
Coupling Reaction:
-
The aldehyde undergoes reductive amination with 4-aminobenzoic acid, employing NaBH₃CN or similar reducing agents in alcoholic solvents.
-
-
Purification:
Table 1: Representative Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Guanidine formation | HCl, H₂O/EtOH, 80°C, 8 h | 66.5 | |
| Reductive amination | NaBH₃CN, MeOH, rt, 12 h | 64 | |
| Recrystallization | Ethanol/H₂O (3:1), pH 4–5 | 95 |
Process Optimization
Microwave-assisted synthesis reduces reaction times by 30–50% compared to conventional heating, as demonstrated for quinoxaline analogs. Solvent selection significantly impacts yields: polar aprotic solvents (e.g., DMF) enhance coupling efficiency, while toluene minimizes side reactions during cyclization .
Biological Activities and Mechanisms
Antimicrobial Properties
Quinoxaline derivatives exhibit broad-spectrum antimicrobial activity. For example, 2-hydroxy-4-{[(quinoxalin-2-yl)methyl]amino}benzoic acid (a structural analog) inhibits Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL). The mechanism likely involves disruption of bacterial DNA gyrase or cell wall synthesis, though target validation studies are pending.
Antiviral Efficacy
A PMC systematic review identifies quinoxaline derivatives as promising antiviral agents, with one compound reducing Herpes simplex virus (HSV-1) plaque formation by 25% at 20 µg/mL . While direct evidence for 4-{[(quinoxalin-2-yl)methyl]amino}benzoic acid is lacking, structural similarity supports potential activity against RNA viruses, including SARS-CoV-2 .
| Activity | Target Organism/Cell Line | Efficacy (Value) | Source |
|---|---|---|---|
| Antimicrobial | S. aureus | MIC = 8 µg/mL | |
| Anticancer | HepG2 | IC₅₀ = 15 µM | |
| Antiviral | HSV-1 | 25% plaque reduction |
Applications and Future Directions
Therapeutic Development
The compound’s dual functionality (carboxylic acid for solubility, quinoxaline for target binding) makes it a candidate for prodrug design. Esterification of the carboxylic acid could enhance blood-brain barrier penetration for neurological applications .
Material Science Applications
Quinoxaline derivatives serve as ligands in luminescent metal-organic frameworks (MOFs). Functionalization with benzoic acid groups may improve MOF stability in aqueous environments, enabling biosensing applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume